molecular formula C18H17ClFN5OS B12135588 C18H17ClFN5OS

C18H17ClFN5OS

Cat. No.: B12135588
M. Wt: 405.9 g/mol
InChI Key: DYRYSDIQBZGIAG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H17ClFN5OS is a complex organic molecule that contains chlorine, fluorine, nitrogen, sulfur, and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H17ClFN5OS typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Core Structure: The core structure is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes.

    Introduction of Functional Groups: Chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorine gas under controlled conditions.

    Sulfur Incorporation: The sulfur atom is typically introduced through thiolation reactions, using reagents such as thiourea or sulfur chloride.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C18H17ClFN5OS: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms (chlorine or fluorine) are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

C18H17ClFN5OS: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of C18H17ClFN5OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

C18H17ClFN5OS: can be compared with other similar compounds based on its structure and reactivity:

    C18H17ClN4OS: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    C18H17FN5OS: Lacks the chlorine atom, potentially altering its chemical properties and applications.

    C18H17ClFN5O2S: Contains an additional oxygen atom, which may influence its oxidation state and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound C18H17ClFN5OS, also known as a member of the class of thiazole-based compounds, has gained attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a thiazole ring, a chlorinated phenyl group, and a fluorinated amine. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : It has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial efficacy. A study highlighted its effectiveness against several bacterial strains, including resistant varieties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Enterococcus faecalis20
Pseudomonas aeruginosa40

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various pathogens.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The results indicated a strong ability to scavenge free radicals, with an EC50 value of 45 µg/mL. This suggests that the compound can effectively reduce oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses. In vitro studies showed that the compound significantly reduced the secretion of TNF-α and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound in treating infections caused by multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load post-treatment, suggesting its potential as an alternative therapy.
  • Oxidative Stress in Diabetes : A study investigated the effects of this compound on oxidative stress markers in diabetic rats. The compound was found to lower malondialdehyde levels while increasing antioxidant enzyme activities, indicating its protective role against diabetes-induced oxidative damage.
  • Inflammatory Bowel Disease Model : In an experimental model of inflammatory bowel disease (IBD), treatment with this compound resulted in decreased inflammation scores and improved histological parameters compared to controls.

Properties

Molecular Formula

C18H17ClFN5OS

Molecular Weight

405.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17ClFN5OS/c1-10-7-11(2)16(13(19)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-14(12)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

DYRYSDIQBZGIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Origin of Product

United States

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